

An In-depth Technical Guide to the VH032-C7-COOH VHL Ligand

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Compound of Interest

Compound Name: VH032-C7-COOH

Cat. No.: B15621797

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the **VH032-C7-COOH**, a crucial building block in the field of targeted protein degradation. We will delve into its structure, mechanism of action, and application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), supported by quantitative data and outlines of key experimental protocols.

Core Structure and Chemical Properties

VH032-C7-COOH is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is derived from the potent VHL inhibitor, VH032.^{[1][2]} The molecule is specifically designed for PROTAC development, incorporating the VH032 warhead, which binds to the VHL protein, and a seven-carbon (C7) alkyl linker terminating in a carboxylic acid (-COOH) group.^{[3][4][5]} This terminal acid serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest.^{[5][6]}

The parent compound, VH032, was developed through structure-based design to optimize interactions with the VHL protein, achieving nanomolar binding affinity.^[2] It functions as an inhibitor of the VHL and hypoxia-inducible factor 1-alpha (HIF-1 α) protein-protein interaction.^{[7][8]}

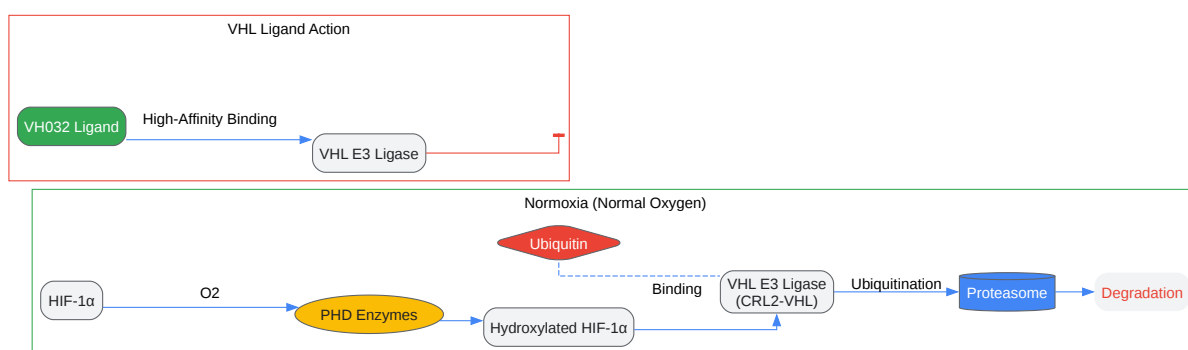
Table 1: Chemical and Physical Properties of **VH032-C7-COOH**

Property	Value	Reference
Formal Name	N-(8-carboxy-1-oxooctyl)-3-methyl-L-valyl-4R-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide	[4]
CAS Number	2172819-76-8	[4][5]
Molecular Formula	C31H44N4O6S	[4][5]
Formula Weight	616.8 g/mol	[4]
SMILES String	<chem>O=C(NCC1=CC=C(C2=C(C)N=CS2)C=C1)[C@@H]3C--INVALID-LINK--CN3C(--INVALID-LINK--NC(CCCCCCCC(O)=O)=O)=O</chem>	[4]
InChI Key	WBFMUQOHZVFNHP-FMGHJNRGSA-N	[4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The VHL protein is the substrate-recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^{VHL}). [9][10] Under normal oxygen conditions (normoxia), VHL recognizes a hydroxylated proline residue on HIF-1 α , leading to its ubiquitination and subsequent degradation by the proteasome. VH032 mimics the hydroxylated HIF-1 α peptide, allowing it to bind competitively to the same pocket on VHL. [7][9]

When incorporated into a PROTAC, the **VH032-C7-COOH** moiety serves not as an inhibitor, but as a recruiter of the VHL E3 ligase. The other end of the PROTAC binds a target protein, forming a ternary complex between the target, the PROTAC, and VHL. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation. [11]

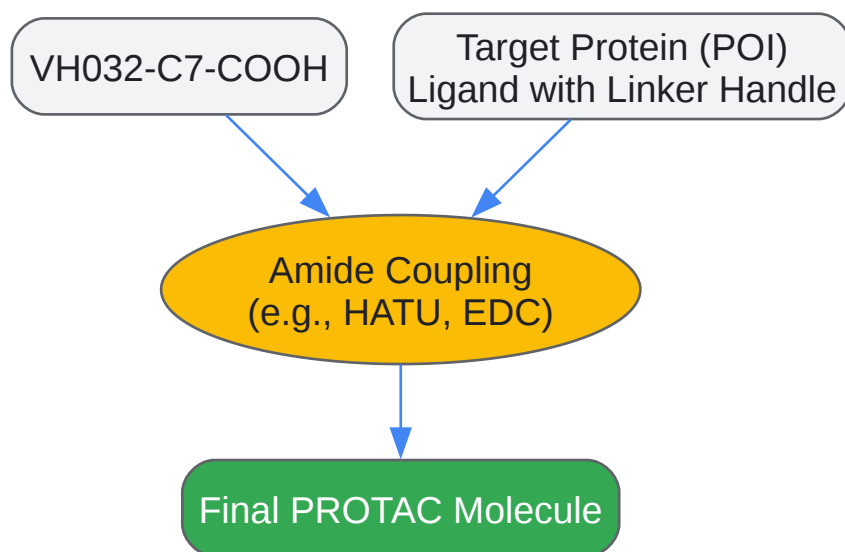


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Caption: The VHL/HIF-1 α signaling pathway and the inhibitory action of a VHL ligand.

Application in PROTAC Synthesis and Function

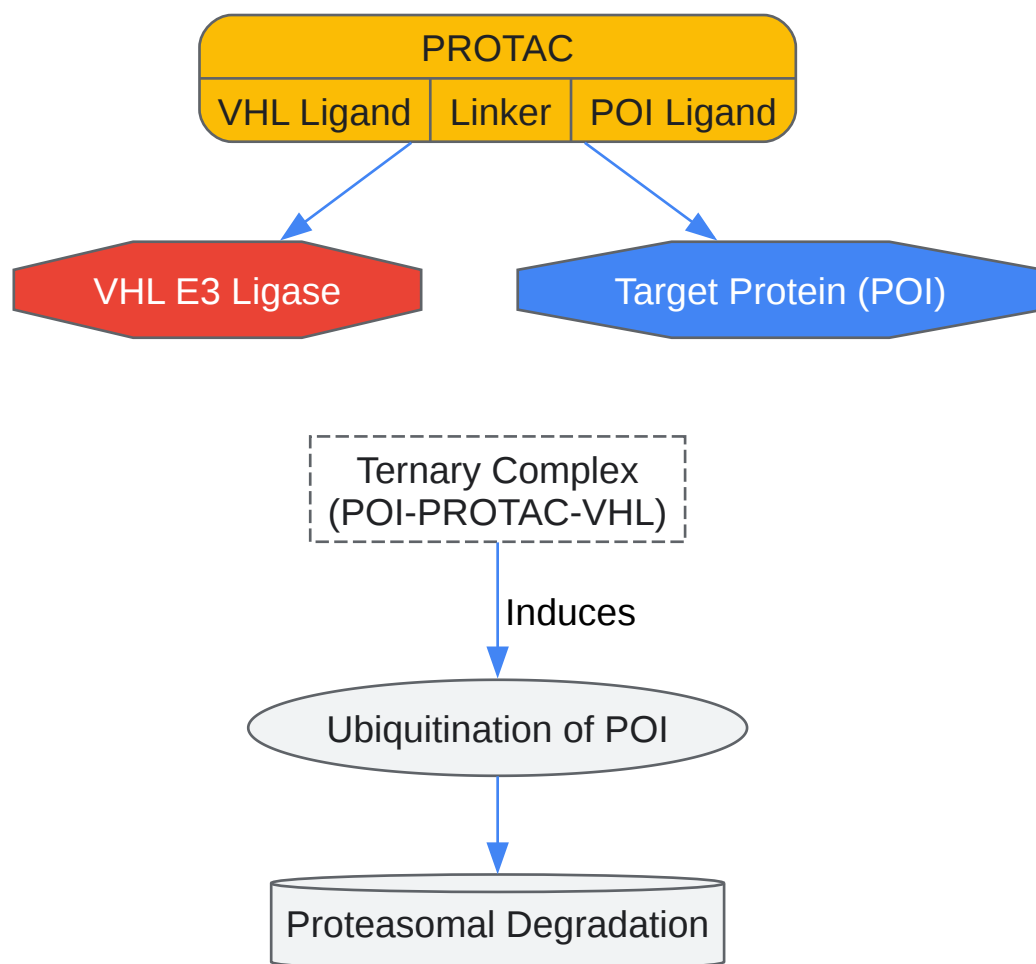
VH032-C7-COOH is a precursor used to synthesize PROTACs.^[4] Its terminal carboxylic acid is readily activated for amide bond formation with an amine-functionalized linker or a target protein ligand that contains a primary or secondary amine. This provides a straightforward and flexible method for generating novel PROTAC molecules.



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Caption: General workflow for synthesizing a PROTAC using **VH032-C7-COOH**.

Once synthesized, the resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex. This is the key step in hijacking the cell's degradation machinery.



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Caption: Mechanism of action for a VHL-recruiting PROTAC.

Quantitative Data

The binding affinity of the core VHL ligand is critical for its function in a PROTAC. While data for the C7-COOH derivative is not specifically isolated, the parent VH032 compound has been well-characterized.

Table 2: Binding Affinity of Parent VH032 Ligand

Ligand	Target	Method	Kd (nM)	Reference
VH032	VHL	Not Specified	185	[6][7][8]

This nanomolar affinity ensures efficient recruitment of the VHL E3 ligase by the PROTAC at cellular concentrations.

Key Experimental Protocols

The characterization of VHL ligands and the resulting PROTACs involves a series of biophysical and cell-based assays. While specific, detailed protocols are proprietary or publication-specific, the methodologies below represent the standard approach in the field.

1. Binding Affinity Determination

- **Isothermal Titration Calorimetry (ITC):** This technique directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., VH032) is titrated into a solution containing the protein (VHL), and the resulting heat changes are used to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).^[2]
- **Fluorescence Polarization (FP):** FP assays are used to measure binding in a competitive format. A fluorescently labeled tracer that binds to VHL is used. When the unlabeled ligand (VH032) is added, it displaces the tracer, causing a change in the polarization of the emitted fluorescent light, which is correlated to binding affinity.^[12]

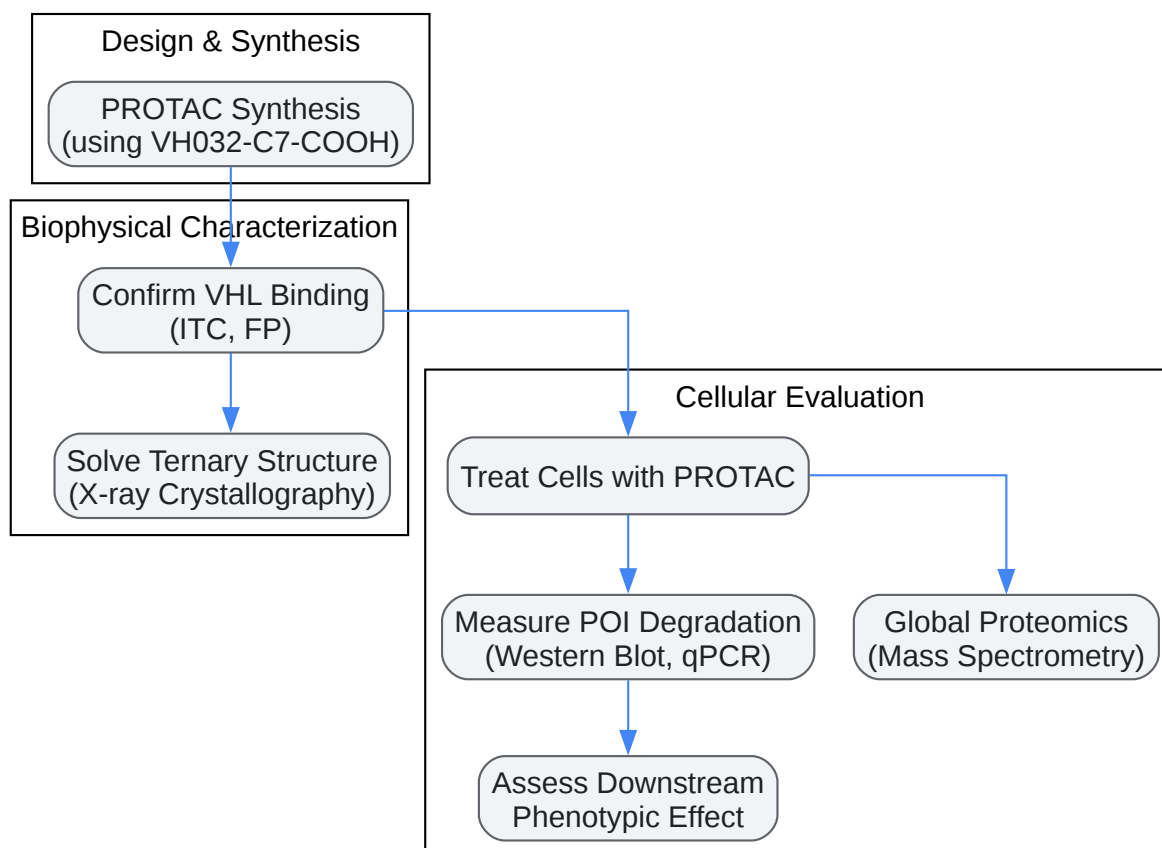
2. Structural Analysis

- **X-ray Crystallography:** To understand the precise molecular interactions, a co-crystal structure of the ligand bound to the VHL protein complex can be solved.^{[1][12]} This provides atomic-level detail of the binding mode and informs further structure-based design efforts.

3. Cellular Activity and Target Degradation

- **Western Blot:** This is the most common method to confirm target protein degradation. Cells are treated with the PROTAC for a specific time course. Cell lysates are then prepared, and protein levels are analyzed by SDS-PAGE and immunoblotting with antibodies specific to the target protein and a loading control (e.g., actin).
- **Quantitative Mass Spectrometry (Proteomics):** For an unbiased, global view of protein level changes, quantitative proteomics can be employed.^{[9][10]} Techniques like Tandem Mass Tag (TMT) labeling allow for the simultaneous quantification of thousands of proteins across

different treatment conditions, confirming the selectivity of the PROTAC-induced degradation.[9]



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Caption: A standard experimental workflow for the evaluation of a novel PROTAC.

Conclusion

VH032-C7-COOH is a high-value chemical tool for the development of VHL-recruiting PROTACs. Its well-characterized VHL-binding moiety, combined with a synthetically tractable linker attachment point, has made it a foundational component in the field of targeted protein degradation.[1] Understanding its structure, mechanism, and the experimental methods used

for its validation is essential for researchers aiming to design and develop the next generation of protein degraders for therapeutic and research applications.

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